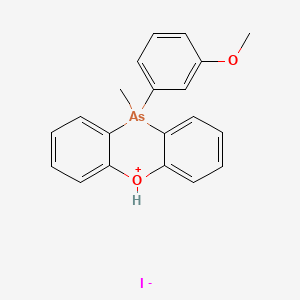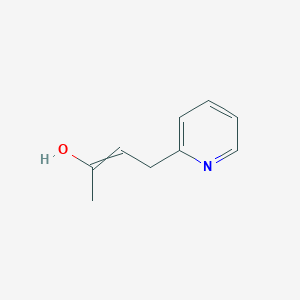
4-(Pyridin-2-yl)but-2-en-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Pyridin-2-yl)but-2-en-2-ol is an organic compound that features a pyridine ring attached to a butenol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-2-yl)but-2-en-2-ol can be achieved through several methods. One common approach involves the condensation of 2-acetylpyridine with an appropriate aldehyde under basic conditions. This reaction typically uses sodium hydroxide as the base and ethanol as the solvent. The reaction mixture is refluxed for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Pyridin-2-yl)but-2-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated alcohols.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Pyridin-2-yl)but-2-en-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(Pyridin-2-yl)but-2-en-2-ol involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring can participate in hydrogen bonding and π-π interactions, while the butenol chain can undergo various chemical modifications. These interactions and modifications can influence the compound’s biological activity and efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridin-2-ol: Shares the pyridine ring but lacks the butenol chain.
But-2-en-2-ol: Contains the butenol chain but lacks the pyridine ring.
4-(Pyridin-3-yl)but-2-en-2-ol: Similar structure but with the pyridine ring attached at a different position.
Uniqueness
4-(Pyridin-2-yl)but-2-en-2-ol is unique due to the combination of the pyridine ring and the butenol chain, which allows it to participate in a wide range of chemical reactions and potential applications. This dual functionality makes it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
61454-02-2 |
|---|---|
Molekularformel |
C9H11NO |
Molekulargewicht |
149.19 g/mol |
IUPAC-Name |
4-pyridin-2-ylbut-2-en-2-ol |
InChI |
InChI=1S/C9H11NO/c1-8(11)5-6-9-4-2-3-7-10-9/h2-5,7,11H,6H2,1H3 |
InChI-Schlüssel |
NNEPXOGZMMYNMI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC1=CC=CC=N1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Sulfuric acid--2-{[(4-aminophenyl)methyl]amino}-N-phenylethane-1-sulfonamide (1/2)](/img/structure/B14590981.png)
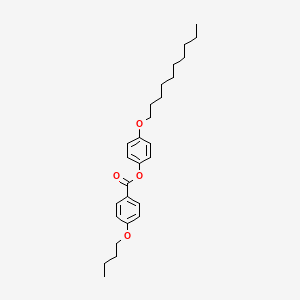



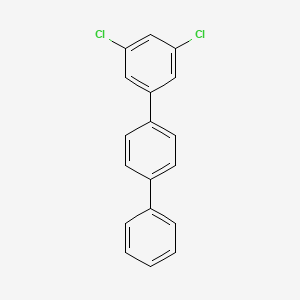
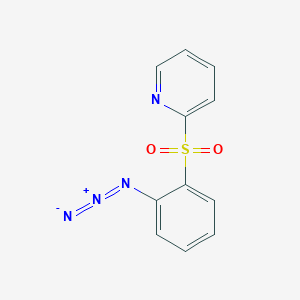

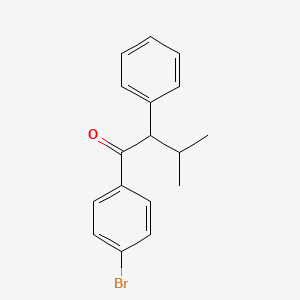
phosphanium thiocyanate](/img/structure/B14591053.png)
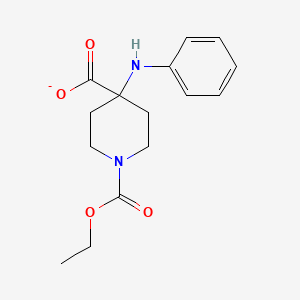
![1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(1H)-one, 6-methyl-](/img/structure/B14591060.png)
